![molecular formula C20H24O6 B12339225 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12339225.png)
3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, including the formation of the chromenone core and the introduction of the dihydroxy and prenyl groups. Common synthetic routes include:
Formation of the Chromenone Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxy Groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Prenylation: The addition of the prenyl group can be achieved using prenyl bromide in the presence of a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Antioxidant Activity
Panduratin A exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
1.2 Anti-inflammatory Effects
Research indicates that Panduratin A can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential use in treating inflammatory conditions like arthritis and asthma .
1.3 Anticancer Properties
Panduratin A has been investigated for its anticancer effects, particularly against breast cancer cells. It induces apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for developing targeted cancer therapies .
Agricultural Applications
2.1 Plant Growth Promotion
The compound has been shown to enhance plant growth and development by promoting root elongation and increasing biomass in various plant species. This property can be beneficial in agricultural practices to improve crop yields .
2.2 Pest Resistance
Panduratin A has demonstrated insecticidal properties against agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting more sustainable farming practices .
Biochemical Research
3.1 Enzyme Inhibition Studies
Panduratin A serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
3.2 Natural Product Synthesis
The compound is also significant in the synthesis of other natural products due to its unique structural features. Researchers utilize it as a precursor for synthesizing more complex flavonoids and other bioactive compounds .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Medicinal | Antioxidant activity | Scavenges free radicals; reduces oxidative stress |
Anti-inflammatory effects | Inhibits COX and LOX enzymes | |
Anticancer properties | Induces apoptosis in breast cancer cells | |
Agricultural | Plant growth promotion | Enhances root elongation; increases biomass |
Pest resistance | Exhibits insecticidal properties | |
Biochemical Research | Enzyme inhibition studies | Useful for studying metabolic pathways |
Natural product synthesis | Serves as a precursor for complex flavonoids |
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of Panduratin A using DPPH radical scavenging assays. Results indicated that Panduratin A effectively reduced DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro studies demonstrated that Panduratin A significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .
Case Study 3: Efficacy Against Breast Cancer Cells
Research involving MCF-7 breast cancer cells showed that treatment with Panduratin A led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage, indicating its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Molecular Targets: Includes enzymes like cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
- Methyl 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-4-methoxy-5-oxofuran-2-carboxylate
Uniqueness
3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of dihydroxy and prenyl groups, which confer distinct chemical and biological properties.
Biological Activity
3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C25H32O6 with a molecular weight of approximately 428.5 g/mol. This compound is characterized by multiple hydroxyl groups and prenylated phenyl rings which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively, reducing oxidative stress in cells. Additionally, it can inhibit the production of pro-inflammatory cytokines, thus playing a role in modulating inflammatory responses.
Key Molecular Targets
- Cyclooxygenase (COX) : Involved in the inflammatory process.
- Lipoxygenase (LOX) : Another enzyme linked to inflammation.
- Catechol O-methyltransferase (COMT) : Inhibits the metabolism of catecholamines and may influence neurotransmitter levels.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines.
- Anti-inflammatory Effects : Studies indicate that it can significantly lower levels of inflammatory mediators such as TNF-alpha and IL-6.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
Antimicrobial | Effective against selected bacterial strains |
Case Study 1: Antioxidant Efficacy
In a study conducted on human fibroblast cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. This suggests significant antioxidant potential which could be beneficial in preventing oxidative damage associated with aging and various diseases.
Case Study 2: Anti-inflammatory Mechanism
A recent in vivo study demonstrated that administration of the compound in a murine model of arthritis led to reduced swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Prenylation : Using prenyl bromide under basic conditions to introduce the prenyl group.
- Cyclization : Formation of the chromenone core through acid-catalyzed cyclization.
- Hydroxylation : Introduction of hydroxyl groups via oxidation reactions using agents like hydrogen peroxide.
These methods are essential for producing high yields and purity necessary for biological testing.
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-6,9,13,15,17-18,21-24H,4,7-8H2,1-2H3 |
InChI Key |
XALNHTCGJMPZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)O)C |
Origin of Product |
United States |
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